

Technical Guide: 5-Chloro-3-hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 5-Chloro-3-hydroxy-2-methylbenzoic acid

Cat. No.: B8605254

[Get Quote](#)

CAS: 1492040-90-0 | Molecular Formula: C₈H₇ClO₃

Abstract **5-Chloro-3-hydroxy-2-methylbenzoic acid** is a trisubstituted benzoic acid derivative serving as a critical scaffold in the synthesis of EZH2 (Enhancer of Zeste Homolog 2) inhibitors, a class of targeted cancer therapies. This guide provides a comprehensive analysis of its chemical identity, structural properties, synthetic pathways, and safety protocols for researchers in medicinal chemistry and process development.

Chemical Identity & Structural Analysis

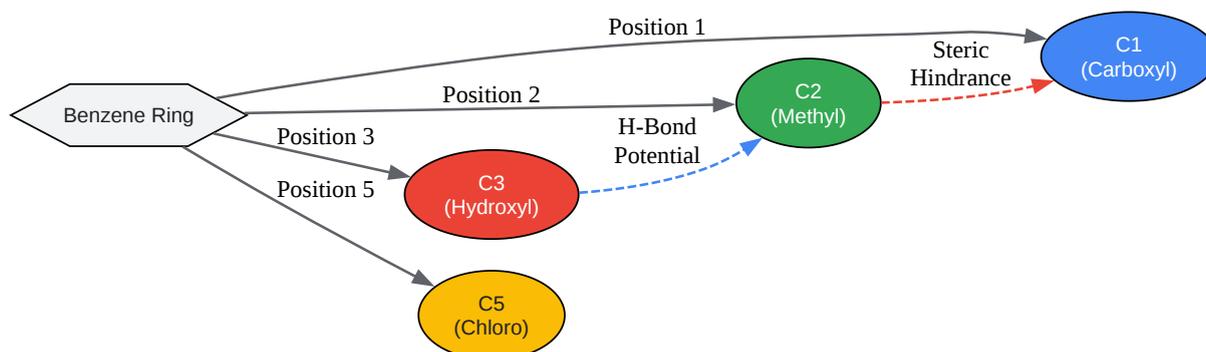
This compound is characterized by a benzoic acid core substituted with a methyl group at the ortho position (C2), a hydroxyl group at the meta position (C3), and a chlorine atom at the meta position relative to the carboxyl group (C5). This specific substitution pattern creates a unique electronic and steric environment, making it a valuable building block for structure-activity relationship (SAR) studies.

Key Identifiers

Identifier	Value
Chemical Name	5-Chloro-3-hydroxy-2-methylbenzoic acid
CAS Number	1492040-90-0
Molecular Formula	C ₈ H ₇ ClO ₃
Molecular Weight	186.59 g/mol
InChIKey	KURYZEKCRNFQCZ-UHFFFAOYSA-N
SMILES	CC1=C(C(=CC(=C1)Cl)O)C(=O)O
PubChem CID	Not explicitly indexed; Analogous to CID 84669642 (Methoxy derivative)

Structural Visualization

The following diagram illustrates the connectivity and functional group orientation.



[Click to download full resolution via product page](#)

Caption: Structural connectivity of **5-Chloro-3-hydroxy-2-methylbenzoic acid** showing substituent positions and potential intramolecular interactions.

Physicochemical Properties

Understanding the physical properties is essential for optimizing reaction conditions and purification methods.

Property	Value (Predicted/Experimental)	Significance
Physical State	Solid (Powder)	Handling and dosing.
Melting Point	>200°C (Decomposes)	High thermal stability for cross-coupling reactions.
pKa (COOH)	~3.5 - 4.0	Acidic character; forms salts with bases.
pKa (OH)	~9.5 - 10.0	Phenolic acidity; susceptible to deprotonation by strong bases.
LogP	~2.1	Moderate lipophilicity; soluble in organic solvents (DMSO, DMF, MeOH).
H-Bond Donors	2 (COOH, OH)	Critical for binding affinity in biological targets.
H-Bond Acceptors	3 (C=O, OH, OH)	Interaction points for solvent or receptor binding.

Synthesis & Reactivity

The synthesis of **5-Chloro-3-hydroxy-2-methylbenzoic acid** requires precise regiocontrol to install the substituents in the 2, 3, and 5 positions. The most robust industrial route typically proceeds via the nitration of 5-chloro-2-methylbenzoic acid, followed by reduction and diazotization.

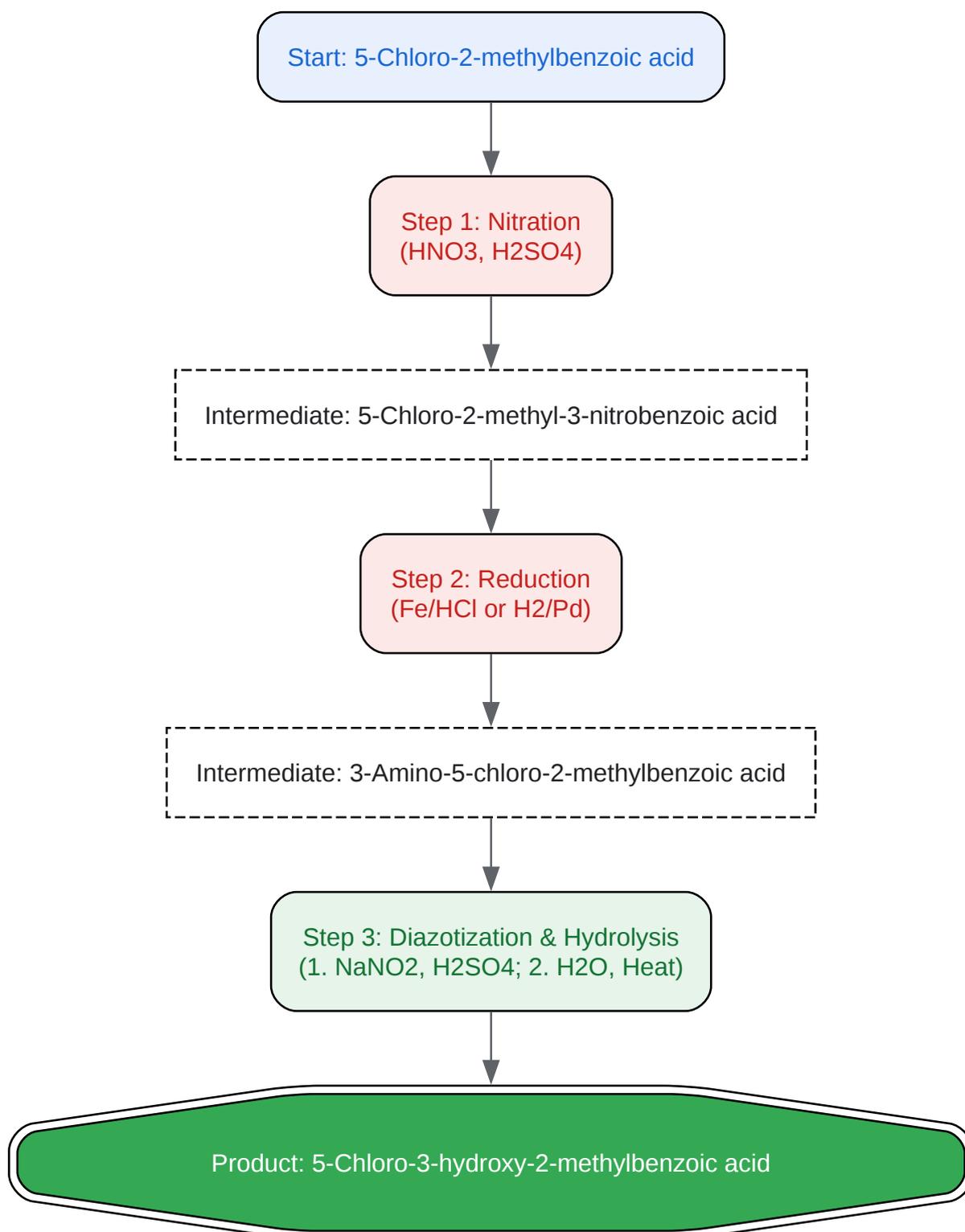
Synthetic Pathway (Step-by-Step)

- Starting Material: 5-Chloro-2-methylbenzoic acid (Commercially available).
- Nitration: Electrophilic aromatic substitution using Nitric Acid/Sulfuric Acid. The methyl group (activator) directs the nitro group to the ortho position (C3), while the chloro group

(deactivator) and carboxyl group (deactivator) reinforce this regioselectivity or make C4/C6 less favorable.

- Reduction: The nitro group at C3 is reduced to an amino group using Iron/HCl or Hydrogenation (Pd/C).
- Diazotization & Hydrolysis: The amino group is converted to a diazonium salt ($\text{NaNO}_2/\text{H}_2\text{SO}_4$) and subsequently hydrolyzed (boiling water/acid) to the hydroxyl group.

Reaction Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Synthetic route from 5-chloro-2-methylbenzoic acid via nitration, reduction, and Sandmeyer-type hydroxylation.

Alternative Route (Iodination)

In some high-value applications (e.g., GSK patents), the 3-iodo analog (5-chloro-3-iodo-2-methylbenzoic acid) is synthesized first (via Sandmeyer iodination of the amine) and then converted to the hydroxyl group or used directly for ether coupling.

Applications in Drug Development

This compound is primarily utilized as a scaffold for EZH2 Inhibitors. EZH2 is a histone methyltransferase that is often overexpressed in cancers (e.g., lymphoma, solid tumors).

- Mechanism: The benzoic acid moiety mimics the binding of the cofactor SAM (S-adenosylmethionine) or the histone substrate.
- Functionalization: The C3-Hydroxyl group is often alkylated with complex side chains (e.g., piperidine or cyclohexane derivatives) to extend into the solvent channel of the enzyme, improving potency and solubility.
- Reference: GlaxoSmithKline patents (e.g., WO2014107277A1) utilize this core structure to generate libraries of substituted benzamides.

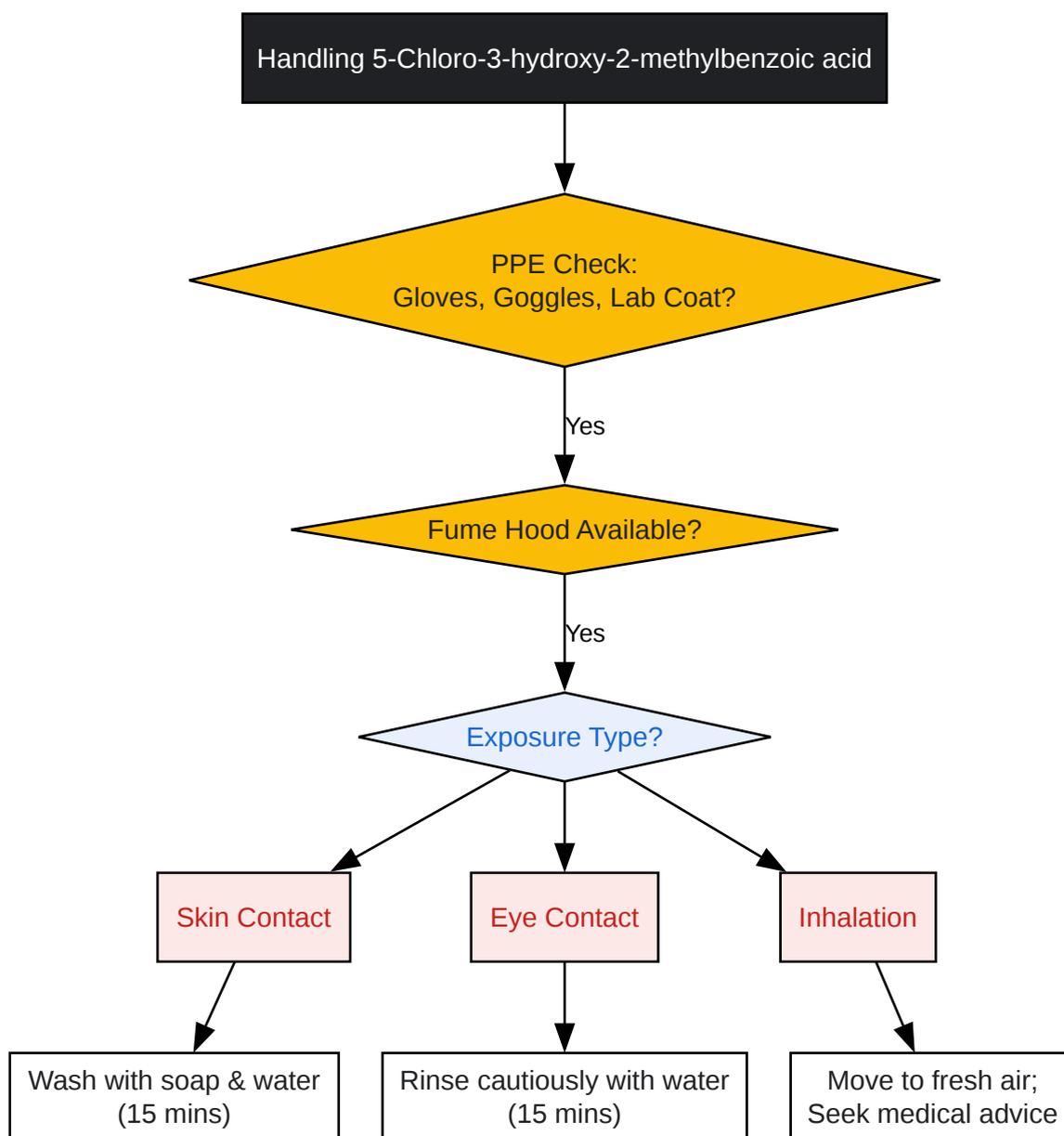
Safety & Handling Protocols

As a halogenated phenol/benzoic acid derivative, standard chemical safety protocols apply. It is classified as an Irritant.

GHS Classification

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Handling Decision Tree



[Click to download full resolution via product page](#)

Caption: Safety decision tree for handling exposure incidents based on GHS H315/H319/H335 classifications.

References

- GlaxoSmithKline LLC. (2014). Enhancer of Zeste Homolog 2 Inhibitors. WO2014107277A1. [1]

- PubChem. (n.d.).[\[2\]\[3\]\[4\]\[5\]\[6\]](#) Compound Summary for 5-Chloro-3-methoxy-2-methylbenzoic acid (Analog). National Center for Biotechnology Information.
- ChemicalBook. (2024). **5-Chloro-3-hydroxy-2-methylbenzoic acid** Product Data.
- BenchChem. (n.d.). Synthesis routes of substituted benzoic acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. CN104968646B - Zesteå](#) - Google Patents [patents.google.com]
- [2. 5-Chloro-3-methoxy-2-methylbenzoic acid | C9H9ClO3 | CID 84669642 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- [3. CID 86172097 | C14H30O15 | CID 86172097 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- [4. Colfosceril Palmitate | C40H80NO8P | CID 452110 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- [5. PE\(18:0/22:4\(7Z,10Z,13Z,16Z\)\) | C45H82NO8P | CID 52924901 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- [6. Uaxrcskaeyjtlk-uhfffaoyisa- | C13H15N | CID 10702680 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 5-Chloro-3-hydroxy-2-methylbenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8605254#5-chloro-3-hydroxy-2-methylbenzoic-acid-pubchem-cid-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com